molecular formula C17H15N3O3S2 B3015964 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034222-62-1

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B3015964
CAS No.: 2034222-62-1
M. Wt: 373.45
InChI Key: KKPWUTOXSCPEAN-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core linked to a benzofuran-substituted propan-2-yl group. Benzothiadiazoles are known for their electron-deficient aromatic systems, often exploited in optoelectronic materials or as pharmacophores in drug design, while sulfonamide groups are common in bioactive molecules due to their hydrogen-bonding capabilities and metabolic stability . The benzofuran moiety may confer additional π-stacking interactions or influence solubility and bioavailability.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-11(9-13-10-12-5-2-3-7-15(12)23-13)20-25(21,22)16-8-4-6-14-17(16)19-24-18-14/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWUTOXSCPEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through cyclization reactions involving phenols and aldehydes. The benzothiadiazole sulfonamide group can be introduced through sulfonation and subsequent amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and benzothiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, acetonitrile, and methanol, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Purity/Notes
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide Aminoethyl group C7H4N2O2S2 95% purity
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosyl sulfonamide Azide groups, branched alkyl chain C12H17N7O2S Synthesized via substitution
N-(2-thiazolyl)-benzenesulfonamide derivative Benzene-sulfonamide Thiazolyl, tetrahydro-pyrimidinyl Not specified Synthesized via sulfathiazole

Key Observations :

  • Electronic Properties : The benzothiadiazole-sulfonamide core (as in the target compound and ) is more electron-deficient compared to simple benzene-sulfonamides (e.g., ), which could enhance charge transport in materials or modulate receptor binding in bioactive molecules.
Pharmacological and Physicochemical Properties
  • Bioactivity : Sulfonamides with heterocyclic substituents (e.g., thiazolyl in ) often exhibit antimicrobial or enzyme-inhibitory activity. The benzofuran group in the target compound may confer neuroactive or anti-inflammatory properties, akin to benzofuran-containing drugs like Amiodarone .
Challenges and Limitations
  • Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are unavailable in the evidence. Comparisons rely on structural inferences.
  • Purity : While reports 95% purity for a benzothiadiazole-sulfonamide analog, the target compound’s synthetic route may require optimization to achieve comparable yields .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety and a benzothiadiazole ring. The sulfonamide group enhances its solubility and biological activity. The compound's IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymatic pathways, including the MAPK and Akt/mTOR pathways, which are critical in cell proliferation and survival. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Modulation of Neurotransmitter Systems : The compound exhibits catecholaminergic and serotoninergic activity, influencing neurotransmitter levels in the brain. This property suggests potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Tumor Growth InhibitionSignificant reduction in growth rates
Antiproliferative EffectsInduces apoptosis in cancer cell lines
Neurotransmitter ModulationEnhances serotonin and catecholamine levels
Antimicrobial PropertiesActive against certain bacterial strains

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For example, it showed moderate growth inhibitory activity against specific lines tested under the US-NCI protocol .
  • Neurological Applications : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems. This opens avenues for exploring its use in treating neurodegenerative diseases.

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